3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

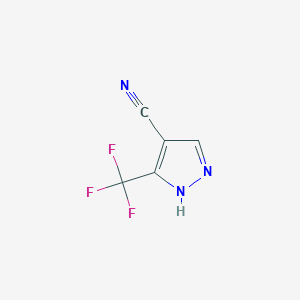

3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, with a nitrile group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions . This reaction provides a straightforward route to the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including

Activité Biologique

3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring with a trifluoromethyl group and a cyano group at specific positions. This configuration enhances its lipophilicity and biological activity, making it a valuable scaffold in drug design.

Biological Activities

Research indicates that compounds within the pyrazole family exhibit a wide range of biological activities, including:

- Anti-inflammatory : Several studies have demonstrated that pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, derivatives of this compound have shown promising COX-2 selectivity, potentially reducing gastrointestinal side effects associated with traditional NSAIDs .

- Antimicrobial : The compound has exhibited antimicrobial properties against various pathogens, suggesting its application in treating infections .

- Anticancer : Preliminary studies indicate that pyrazole derivatives may possess anticancer activity by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of hydrazine derivatives with trifluoromethylated carbonyl compounds followed by cyclization to form the pyrazole ring. The yield and purity of synthesized compounds can be optimized using microwave-assisted techniques .

Case Studies

Several case studies highlight the biological activity of this compound:

- Anti-inflammatory Activity :

- COX Inhibition :

- Antimicrobial Efficacy :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Applications De Recherche Scientifique

Medicinal Applications

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with similar structures inhibited cyclooxygenase enzymes (COX-1 and COX-2), suggesting their potential as anti-inflammatory agents comparable to established drugs like diclofenac sodium .

Antimicrobial Properties

The compound has shown effectiveness against various microbial strains. Studies have reported its antifungal activity against phytopathogenic fungi, indicating potential applications in agricultural fungicides .

Inhibition of p38 MAP Kinase

Compounds structurally related to this compound have been identified as selective inhibitors of p38 MAP kinase, a target in inflammatory diseases and cancer therapy. This inhibition is crucial for developing new therapeutic strategies .

Agrochemical Applications

The trifluoromethyl group enhances the biological activity of pyrazole derivatives, making them suitable for use in agriculture:

Pesticides

Due to their antimicrobial properties, these compounds are being explored as potential pesticides. Their efficacy against specific fungal pathogens suggests they could be integrated into crop protection strategies to combat fungal infections effectively .

Herbicides

Some studies indicate that pyrazole derivatives may also possess herbicidal properties, although further research is needed to fully establish their effectiveness and safety in this application.

Anti-inflammatory Efficacy

In a carrageenan-induced rat paw edema model, derivatives of this compound demonstrated significant anti-inflammatory effects with minimal side effects observed during histopathological evaluations.

Fungal Resistance in Agriculture

Field studies have shown that formulations containing this compound effectively control fungal infections in crops, demonstrating its practical application and importance in sustainable agriculture practices .

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N3/c6-5(7,8)4-3(1-9)2-10-11-4/h2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIRANRLHUHUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363276 | |

| Record name | 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318951-60-9 | |

| Record name | 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.